

# 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile CAS number 31776-83-7

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## Compound of Interest

Compound Name: 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile

Cat. No.: B1586900

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An In-depth Technical Guide to **2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile** (CAS: 31776-83-7)

## Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with **2-Chloro-6-(4-fluorophenyl)nicotinonitrile**. Eschewing a conventional template, this guide is structured to mirror the workflow of a senior scientist—from foundational properties and synthesis to its application as a pivotal scaffold for novel chemical entities. The narrative emphasizes the rationale behind experimental choices, providing not just protocols but the strategic thinking that underpins them. Every piece of technical data and procedural guidance is grounded in authoritative sources to ensure reliability and reproducibility.

## Core Compound Identity and Physicochemical Profile

**2-Chloro-6-(4-fluorophenyl)nicotinonitrile** is a substituted pyridinonitrile, a class of heterocyclic compounds of significant interest in systemic and medicinal chemistry. Its structure is characterized by a pyridine ring functionalized with a chloro group at the 2-position, a cyano group at the 3-position, and a 4-fluorophenyl substituent at the 6-position. This specific arrangement of functional groups makes it an exceptionally versatile and reactive intermediate.

The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution, providing a straightforward handle for introducing a wide array of functional moieties. The nitrile group is a valuable synthetic precursor, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or utilized in cycloaddition reactions to construct more complex heterocyclic systems[1]. The 4-fluorophenyl group often enhances biological activity and metabolic stability in derivative compounds.

### 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile

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Caption: Chemical Structure of the Topic Compound.

## Key Physicochemical Data

The following table summarizes the essential properties of **2-Chloro-6-(4-fluorophenyl)nicotinonitrile**, compiled from supplier technical data sheets and chemical databases.

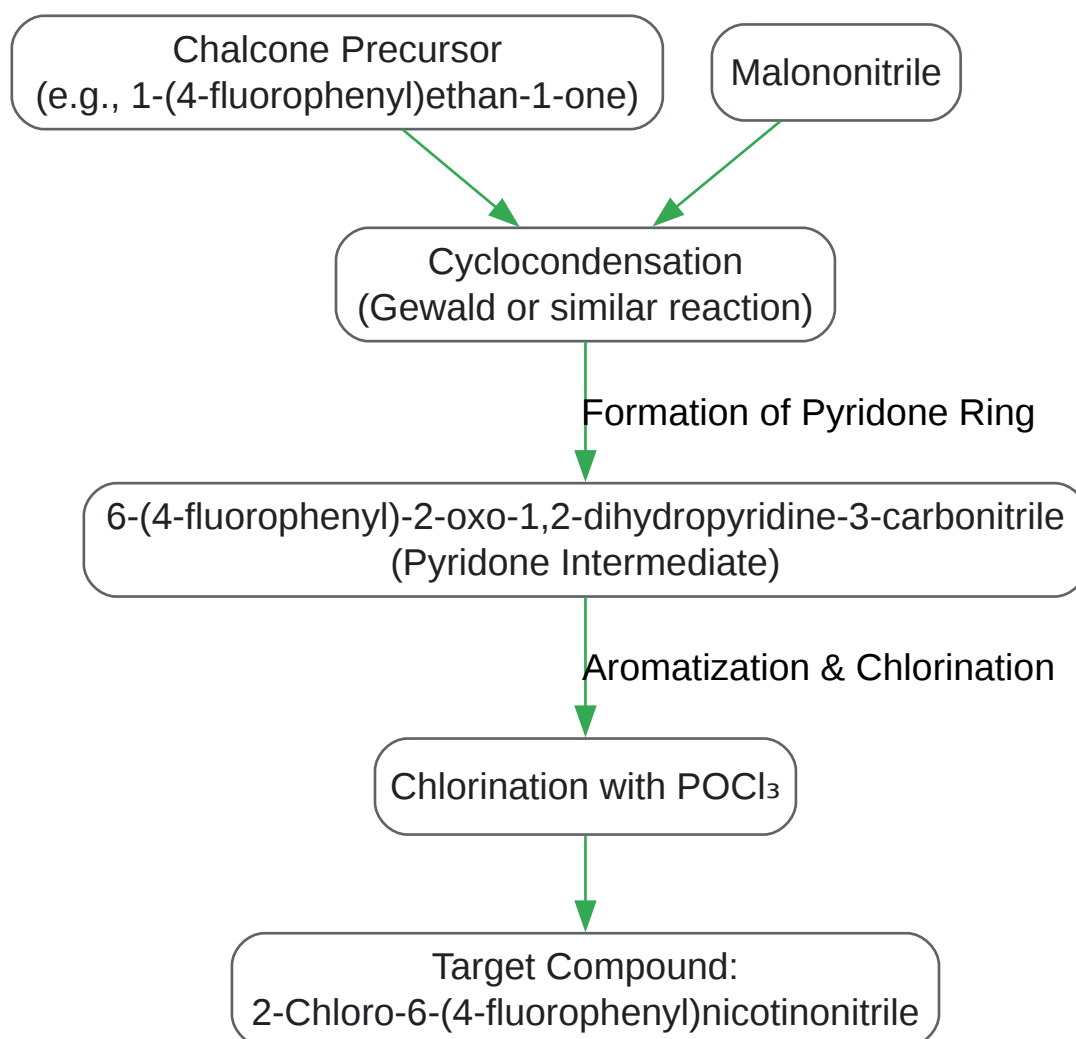
Property	Value	Source(s)
CAS Number	31776-83-7	[2][3][4]
Molecular Formula	C <sub>12</sub> H <sub>6</sub> ClFN <sub>2</sub>	[2][4]
Molecular Weight	232.64 g/mol	[2][4]
Appearance	Yellow amorphous powder	[4]
Melting Point	172-178 °C	[4]
Purity	≥ 99% (HPLC)	[4]
Storage Conditions	0-8°C, in a cool, well-ventilated place	[4][5]

## Synthesis and Mechanistic Considerations

The synthesis of 2-chloronicotinonitrile derivatives is a cornerstone of heterocyclic chemistry. While multiple routes exist, a prevalent and robust strategy involves the chlorination of a corresponding 2-pyridone precursor. This transformation is typically achieved using a potent chlorinating and dehydrating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ).

## Conceptual Synthetic Workflow

The logical pathway to the target compound involves the construction of the core pyridone ring followed by functional group manipulation. A plausible approach, adapted from established methodologies for similar structures, is outlined below.



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Caption: Plausible Synthetic Pathway.

## Field-Proven Experimental Protocol: Chlorination of Pyridone Intermediate

This protocol describes the critical chlorination step. The choice of phosphorus oxychloride is deliberate; it effectively converts the pyridone tautomer into the desired 2-chloro derivative while also serving as a dehydrating agent. The reaction must be performed under anhydrous conditions as  $\text{POCl}_3$  reacts violently with water.

### Prerequisites:

- All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
- The reaction should be conducted in a well-ventilated fume hood.

### Step-by-Step Methodology:

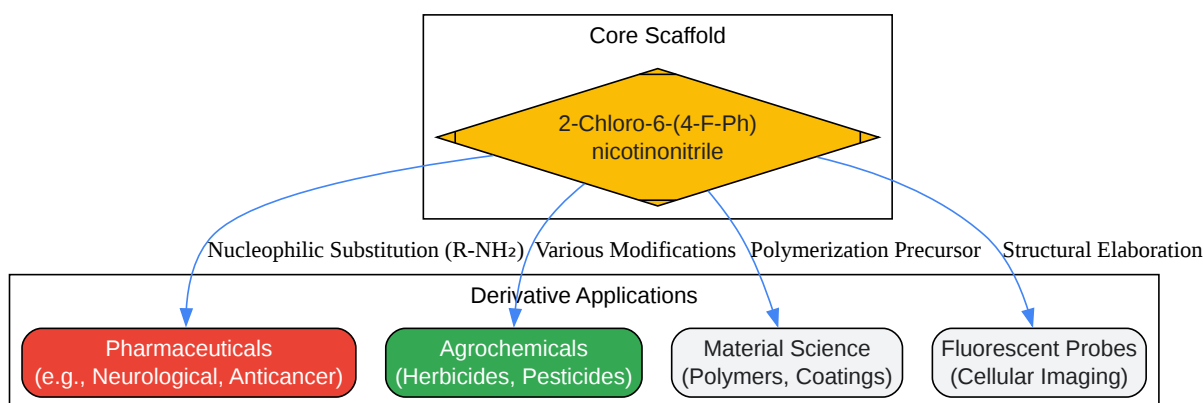
- **Reaction Setup:** In a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend the pyridone intermediate, 6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).
- **Reagent Addition:** Carefully add phosphorus oxychloride ( $\text{POCl}_3$ , approx. 3.0-5.0 eq) to the flask. The reagent can serve as the solvent, or a high-boiling inert solvent can be used. This addition should be done slowly at room temperature.
- **Heating:** Heat the reaction mixture to reflux (typically 100-110 °C) for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Quenching:** After the reaction is complete, cool the mixture to room temperature. With extreme caution, slowly pour the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and will release  $\text{HCl}$  gas.
- **Neutralization & Extraction:** The acidic aqueous mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until it reaches a neutral

or slightly basic pH. The resulting solid precipitate is the crude product.

- Purification: Filter the solid, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to yield the final product with high purity[6].

## Applications in Research and Drug Development

**2-Chloro-6-(4-fluorophenyl)nicotinonitrile** is not typically an end-product but rather a high-value starting material. Its utility stems from the strategic placement of its functional groups, which allows for the systematic development of compound libraries for screening.



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Caption: Application pathways from the core scaffold.

- Pharmaceutical Development: This compound is a crucial intermediate in synthesizing molecules for targeted therapies. Research has shown that derivatives of nicotinonitrile exhibit significant biological activities. For instance, various substituted nicotinonitriles have demonstrated antiproliferative and cytotoxic effects against human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) cancers[7][8]. The core

structure is also used to develop drugs targeting neurological disorders[4]. Some cyanopyridine derivatives have been identified as inhibitors of Pim-1 kinase, an enzyme implicated in cancer cell survival[8].

- **Agrochemicals:** It serves as a building block in the formulation of modern herbicides and pesticides, contributing to crop protection and yield enhancement[4].
- **Material Science:** The unique electronic and structural properties of the molecule are being explored for creating advanced materials, including specialized polymers and functional coatings[4].
- **Fluorescent Probes:** The inherent structure can be modified to develop fluorescent probes for biological imaging applications, which can help in visualizing complex cellular processes[4].

## Safety, Handling, and Storage Protocol

As a reactive chemical intermediate, **2-Chloro-6-(4-fluorophenyl)nicotinonitrile** requires careful handling. The following information is synthesized from aggregated GHS data and Safety Data Sheets (SDS).

## Hazard Identification

The compound is classified as hazardous. The primary risks are associated with ingestion, skin contact, and eye contact.

Hazard Class	GHS Classification	H-Statement
Acute Toxicity, Oral	Warning	H302: Harmful if swallowed[2]
Skin Corrosion/Irritation	Warning	H315: Causes skin irritation[2]
Serious Eye Damage/Irritation	Warning	H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity	Warning	H335: May cause respiratory irritation[2]
Acute Toxicity, Dermal	Warning	H312: Harmful in contact with skin (20% of notifications)[2]
Acute Toxicity, Inhalation	Warning	H332: Harmful if inhaled (20% of notifications)[2]

## Safe Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol involves engineering controls and appropriate PPE to minimize exposure.

Workflow for Safe Handling:

- Engineering Controls: Always handle this compound inside a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[5].
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
  - Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5].
  - Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.

- Hygiene Practices: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory area[5].
- Spill & Disposal: In case of a spill, prevent dust formation. Sweep up the material and place it in a suitable, labeled container for disposal. Dispose of contents/container to an approved waste disposal plant[5][9].

## First Aid Measures

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[9].
- If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice[5].
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[5].
- If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell[5].

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